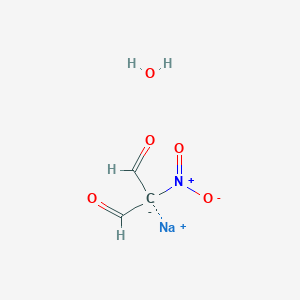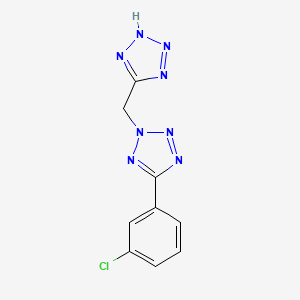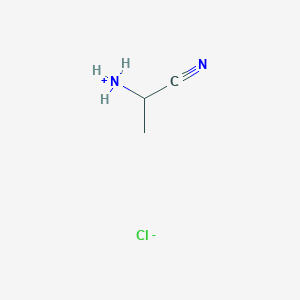
Sodium nitromalonaldehyde
Vue d'ensemble
Description
Sodium nitromalonaldehyde is a chemical compound with the molecular formula C3H2NNaO4. It is known for its role as a reagent in organic synthesis, particularly in the formation of nitro compounds. The compound is typically found as a monohydrate and is recognized for its impact-sensitive and thermally unstable nature .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of sodium nitromalonaldehyde involves the reaction of mucobromic acid with sodium nitrite in an aqueous solution. The process is mildly exothermic and requires careful temperature control to maintain the reaction at 54 ± 1°C. The reaction mixture is then cooled to precipitate the product, which is further purified by recrystallization from ethanol and water .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors with precise temperature control and efficient stirring mechanisms to ensure uniformity and yield. The product is typically dried and stored under controlled conditions to prevent decomposition .
Analyse Des Réactions Chimiques
Types of Reactions: Sodium nitromalonaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nitro compounds.
Reduction: Reduction reactions can convert it into amino derivatives.
Substitution: It participates in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, alcohols, thiols.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted nitromalonaldehyde derivatives.
Applications De Recherche Scientifique
Sodium nitromalonaldehyde is utilized in several scientific research applications:
Chemistry: It serves as a building block for synthesizing nitro compounds and heterocycles.
Biology: It is used in the study of enzyme mechanisms and protein interactions.
Medicine: Research into its potential as a precursor for pharmaceutical compounds.
Industry: It is employed in the synthesis of pigments and dyes
Mécanisme D'action
The mechanism of action of sodium nitromalonaldehyde involves its ability to act as a nucleophile or electrophile in various chemical reactions. Its nitro group significantly influences its reactivity, making it a versatile reagent in organic synthesis. The compound can form stable intermediates that facilitate the formation of complex molecules .
Comparaison Avec Des Composés Similaires
Nitromalonaldehyde: The parent compound, which is less stable and more reactive.
Dinitropyridone: A similar compound used in nitro compound synthesis.
Nitropyrimidinone: Another related compound with similar reactivity
Uniqueness: Sodium nitromalonaldehyde is unique due to its stability compared to nitromalonaldehyde, making it more practical for use in synthetic applications. Its ability to participate in a wide range of reactions also sets it apart from other similar compounds .
Propriétés
IUPAC Name |
sodium;2-nitropropanedial;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2NO4.Na.H2O/c5-1-3(2-6)4(7)8;;/h1-2H;;1H2/q-1;+1; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQQCQHYLSWEYSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)[C-](C=O)[N+](=O)[O-].O.[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4NNaO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 2-[1-(4-fluorophenyl)-5-oxo-4H-pyrazol-3-yl]acetate](/img/structure/B7817546.png)

![Ethyl 5-amino-1-[3-(trifluoromethyl)phenyl]imidazole-4-carboxylate](/img/structure/B7817557.png)
![Ethyl 5-amino-1-[3-(dimethylamino)propyl]imidazole-4-carboxylate](/img/structure/B7817561.png)
![3-[3-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B7817563.png)




![(2E,4E)-2-cyano-5-[(1,3-dioxoisoindol-2-yl)methylazaniumyl]-3-methylhexa-2,4-dienoate](/img/structure/B7817598.png)




